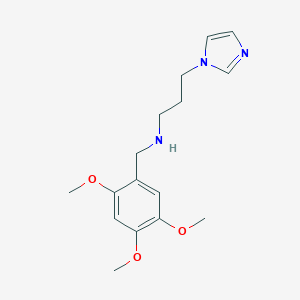![molecular formula C16H13N3OS2 B274468 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone, commonly known as ATD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ATD is a selective androgen receptor modulator (SARM) that has been studied for its ability to increase muscle mass and bone density, without the negative side effects associated with anabolic steroids.
Mecanismo De Acción
ATD works by binding to androgen receptors in the body, which are responsible for regulating muscle and bone growth, as well as other physiological processes. By selectively binding to these receptors, ATD is able to stimulate muscle and bone growth without the negative side effects associated with anabolic steroids. Additionally, ATD has been shown to suppress testosterone levels in men, which can be beneficial in male contraception research.
Biochemical and Physiological Effects:
ATD has been shown to have a variety of biochemical and physiological effects in animal models. In muscle and bone growth research, ATD has been shown to increase muscle mass and bone density, while also improving bone strength and flexibility. In male contraception research, ATD has been shown to suppress testosterone levels in men, which can lead to a decrease in sperm production and fertility. In cancer treatment research, ATD has been shown to inhibit the growth of androgen-sensitive cancers, such as prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using ATD in lab experiments is its selectivity for androgen receptors, which allows for targeted stimulation of muscle and bone growth without the negative side effects associated with anabolic steroids. Additionally, ATD has been shown to have a high degree of purity and stability, making it a reliable compound for research purposes. However, one limitation of using ATD in lab experiments is its relatively high cost compared to other research compounds.
Direcciones Futuras
There are several future directions for research on ATD, including its potential applications in male contraception, cancer treatment, and muscle and bone growth. Additionally, further research is needed to fully understand the mechanism of action of ATD and its potential side effects in humans. Finally, the synthesis method for ATD could be further optimized for higher yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, ATD is a promising compound for scientific research due to its potential applications in muscle and bone growth, male contraception, and cancer treatment. Its selectivity for androgen receptors and lack of negative side effects make it an attractive alternative to anabolic steroids. Further research is needed to fully understand the mechanism of action of ATD and its potential applications in humans.
Métodos De Síntesis
The synthesis of ATD involves the reaction of 2-acetyl-1,2-diphenylethanone with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the final compound, ATD. This synthesis method has been optimized for high yield and purity, making ATD readily available for research purposes.
Aplicaciones Científicas De Investigación
ATD has been studied for its potential applications in a variety of research areas, including muscle and bone growth, male contraception, and cancer treatment. In muscle and bone growth research, ATD has been shown to increase muscle mass and bone density in animal models without the negative side effects associated with anabolic steroids. In male contraception research, ATD has been studied as a potential alternative to testosterone replacement therapy, as it has been shown to suppress testosterone levels in men. In cancer treatment research, ATD has been studied as a potential treatment for androgen-sensitive cancers, such as prostate cancer.
Propiedades
Fórmula molecular |
C16H13N3OS2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone |
InChI |
InChI=1S/C16H13N3OS2/c17-15-18-19-16(22-15)21-14(12-9-5-2-6-10-12)13(20)11-7-3-1-4-8-11/h1-10,14H,(H2,17,18) |
Clave InChI |
ZJZAGKITCPKNIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NN=C(S3)N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)

![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
